molecular formula C12H14ClNO3 B14008396 (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine

Cat. No.: B14008396
M. Wt: 255.70 g/mol
InChI Key: LHDUSKXHKXXCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is a chemical compound with the molecular formula C12H14ClNO3. This compound is known for its unique structure, which includes a chloro group, a hydroxy group, and a methylcyclopropyl group attached to a phenyl ring, along with a glycine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the glycine moiety through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding to enzymes or receptors. The glycine moiety can mimic natural amino acids, allowing the compound to interact with biological pathways involved in neurotransmission and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-hydroxyphenyl)glycine
  • (4-Chloro-5-(1-methylcyclopropyl)phenyl)glycine
  • (2-Hydroxy-5-(1-methylcyclopropyl)phenyl)glycine

Uniqueness

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is unique due to the presence of both the chloro and hydroxy groups on the phenyl ring, along with the methylcyclopropyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its similar compounds .

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetic acid

InChI

InChI=1S/C12H14ClNO3/c1-12(2-3-12)7-4-9(14-6-11(16)17)10(15)5-8(7)13/h4-5,14-15H,2-3,6H2,1H3,(H,16,17)

InChI Key

LHDUSKXHKXXCIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)O

Origin of Product

United States

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